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Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzaldehyde

Cat. No.: B1270981

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4-Butoxy-3-ethoxybenzaldehyde (C13H1s03). Due to the limited availability of direct
experimental spectra for this specific molecule in public databases, this document presents a
detailed analysis based on predicted data and established knowledge of spectroscopic
principles. The information herein serves as a valuable resource for the identification,
characterization, and quality control of 4-Butoxy-3-ethoxybenzaldehyde in research and
development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-Butoxy-3-ethoxybenzaldehyde. These
predictions are derived from analysis of structurally similar compounds and computational
models.

Table 1: Predicted *H NMR Spectral Data (in CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.85 S 1H Ar-CHO
~7.42 dd 1H Ar-H (ortho to CHO)
~7.39 d 1H Ar-H (ortho to O-Bu)
~6.95 d 1H Ar-H (ortho to O-Et)
~4.15 q 2H 0O-CH2-CHs (ethoxy)
0O-CH2-(CH2)2-CHs
~4.05 t 2H
(butoxy)
O-CH2-CH2-CH2-CHs
~1.85 m 2H
(butoxy)
O-(CHz)2-CH2-CHs
~1.50 m 2H
(butoxy)
~1.48 t 3H O-CH2-CHs (ethoxy)
O-(CH2)3-CHs
~0.98 t 3H

(butoxy)

Table 2: Predicted 3C NMR Spectral Data (in CDCIs)
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Chemical Shift (6, ppm) Assighment

~191.0 CHO

~155.0 Ar-C-O (ethoxy)

~150.0 Ar-C-O (butoxy)

~130.0 Ar-C-CHO

~126.5 Ar-CH (ortho to CHO)
~112.0 Ar-CH (ortho to O-Et)
~111.5 Ar-CH (ortho to O-Bu)
~69.0 CH2-0O (butoxy)

~64.5 CH2-0O (ethoxy)

~31.0 O-CH2-CH2-CH2-CHs (butoxy)
~19.2 0O-(CHz)2-CH2-CHs (butoxy)
~14.7 O-CH2-CHs (ethoxy)

~13.8 0O-(CHz2)3-CHs (butoxy)

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm~?) Intensity Functional Group

~2960-2850 Strong C-H stretch (alkane)

~2830, ~2730 Medium C-H stretch (aldehyde)

1685 Strong C=0 stretch (aromatic
aldehyde)

~1590, ~1510 Medium C=C stretch (aromatic)

~1260 Strong C-O stretch (aryl ether)

~1140 Strong C-O stretch (alkyl ether)
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Table 4: Predicted Mass Spectrometry (MS) Data

miz lon Notes

222.13 [M]*+ Molecular lon

193.10 [M-CzHs]* Loss of ethyl group
165.07 [M-CaHo]* Loss of butyl group
151.04 [M-C4HoO]* Loss of butoxy group
123.04 [M-C4HoO-COJ* Subsequent loss of CO

Note: Predicted data is for guidance and may vary from experimental results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
Butoxy-3-ethoxybenzaldehyde. These are based on standard laboratory practices for the
analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 4-Butoxy-3-ethoxybenzaldehyde
in 0.5-0.7 mL of deuterated chloroform (CDCIs).

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Acquire a one-dimensional proton NMR spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak of CDCIs at 7.26 ppm.
e 13C NMR Acquisition:

o Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
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o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peak of CDCls at 77.16 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) plates.

o Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR
crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Scan the sample over a range of 4000-400 cm~1.

o Acquire 16-32 scans for a good signal-to-noise ratio.

o Collect a background spectrum of the clean ATR crystal or empty salt plates prior to
sample analysis.

Mass Spectrometry (MS)

e Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as:

o Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the
compound into a GC system coupled to a mass spectrometer.

o Direct Infusion: Infuse a dilute solution of the compound directly into the ion source.

« lonization: Utilize a suitable ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).
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e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 4-Butoxy-3-ethoxybenzaldehyde.
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Caption: Workflow for Spectroscopic Characterization.

« To cite this document: BenchChem. [Spectroscopic Profiling of 4-Butoxy-3-
ethoxybenzaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270981#spectroscopic-data-nmr-ir-ms-of-4-butoxy-
3-ethoxybenzaldehyde]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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